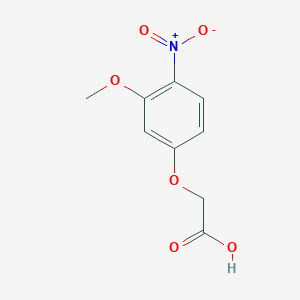

2-(3-Methoxy-4-nitrophenoxy)acetic acid

Description

Properties

IUPAC Name |

2-(3-methoxy-4-nitrophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6/c1-15-8-4-6(16-5-9(11)12)2-3-7(8)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOVQHOGVUQNYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic Acid

This technical guide provides a comprehensive overview of the synthesis of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. The guide will delve into the synthetic pathway, reaction mechanisms, detailed experimental protocols, and characterization of the target molecule, grounded in established chemical principles.

Introduction and Synthetic Strategy

This compound is an aromatic carboxylic acid derivative. Its structure, featuring a nitro group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The synthesis of this target molecule is primarily achieved through a two-step process, beginning with the formation of an ether linkage via the Williamson ether synthesis, followed by the hydrolysis of the resulting ester to the final carboxylic acid.

The overall synthetic pathway is as follows:

Caption: Overall synthetic workflow for this compound.

This strategy is advantageous due to the high reliability and broad applicability of the Williamson ether synthesis for forming aryl ethers. The subsequent ester hydrolysis is a standard and efficient transformation.

Part 1: Synthesis of the Precursor - 3-Methoxy-4-nitrophenol

The starting material, 3-methoxy-4-nitrophenol, can be synthesized from commercially available 4-fluoro-2-methoxy-1-nitrobenzene. This reaction involves a nucleophilic aromatic substitution where the fluoride is displaced by a hydroxide ion.

Experimental Protocol: Synthesis of 3-Methoxy-4-nitrophenol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluoro-2-methoxy-1-nitrobenzene (e.g., 3.4 g, 19.9 mmol) in dimethyl sulfoxide (DMSO, 40 mL).

-

Addition of Base: To this solution, add a 1N aqueous solution of sodium hydroxide (NaOH, 40 mL, 40 mmol).

-

Reaction Conditions: Heat the reaction mixture to 80°C and maintain this temperature for 20 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Acidify the solution to a pH of 5 using a 1N aqueous HCl solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 3-methoxy-4-nitrophenol as a light yellow solid.[1]

-

Part 2: Williamson Ether Synthesis of Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via an SN2 mechanism.[2] In this step, the phenoxide ion of 3-methoxy-4-nitrophenol, generated in situ by a base, acts as a nucleophile and attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group.

Table of Reagents and Properties

| Reagent | Formula | MW ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Hazards |

| 3-Methoxy-4-nitrophenol | C₇H₇NO₄ | 169.13 | - | - | Harmful if swallowed, causes skin and eye irritation |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 | 1.149 | 144-146 | Toxic, Lachrymator, Corrosive |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.43 | - | Skin and eye irritant |

| Acetone | C₃H₆O | 58.08 | 0.791 | 56 | Highly flammable |

Experimental Protocol: Synthesis of Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-4-nitrophenol (e.g., 1.69 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous acetone to the flask.

-

Addition of Alkylating Agent: Slowly add ethyl chloroacetate (1.35 g, 11 mmol) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 56°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation:

-

Allow the reaction mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to obtain the crude ester.

-

Dissolve the crude product in ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ethyl 2-(3-methoxy-4-nitrophenoxy)acetate.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 3: Hydrolysis of Ethyl 2-(3-methoxy-4-nitrophenoxy)acetate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by saponification, which involves heating the ester with a strong base, such as sodium hydroxide, followed by acidification.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 2-(3-methoxy-4-nitrophenoxy)acetate (e.g., 2.55 g, 10 mmol) in a mixture of ethanol (20 mL) and water (10 mL).

-

Addition of Base: Add a 2M aqueous solution of sodium hydroxide (10 mL, 20 mmol).

-

Reaction Conditions: Heat the reaction mixture to reflux for 1-2 hours.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

-

Acidify the aqueous layer with a 2N hydrochloric acid solution until the product precipitates.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

-

Purification: The crude this compound can be recrystallized from a suitable solvent, such as an ethanol/water mixture, to obtain the pure product.

Part 4: Characterization of this compound

To ensure the identity and purity of the synthesized product, a combination of spectroscopic techniques should be employed.

Predicted Spectroscopic Data

-

¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

-

13.0 (s, 1H, -COOH)

-

7.8-7.9 (d, 1H, Ar-H)

-

7.2-7.3 (dd, 1H, Ar-H)

-

7.0-7.1 (d, 1H, Ar-H)

-

4.8 (s, 2H, -O-CH₂-)

-

3.9 (s, 3H, -OCH₃)

-

-

¹³C NMR (100 MHz, DMSO-d₆) δ (ppm):

-

170.0 (-COOH)

-

152.0 (Ar-C)

-

145.0 (Ar-C)

-

140.0 (Ar-C)

-

125.0 (Ar-CH)

-

115.0 (Ar-CH)

-

110.0 (Ar-CH)

-

65.0 (-O-CH₂-)

-

56.0 (-OCH₃)

-

-

FTIR (KBr, cm⁻¹):

-

3300-2500 (broad, O-H stretch of carboxylic acid)

-

1700 (strong, C=O stretch of carboxylic acid)

-

1580, 1340 (strong, N-O stretches of nitro group)

-

1250 (C-O-C stretch of ether)

-

-

Mass Spectrometry (ESI-MS):

-

m/z: 228.05 [M+H]⁺, 250.03 [M+Na]⁺

-

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for the preparation of this compound. The two-step synthesis, involving a Williamson ether synthesis followed by ester hydrolysis, utilizes readily available starting materials and well-established reaction protocols. The provided experimental procedures and characterization data serve as a valuable resource for researchers and scientists engaged in the synthesis of this and related compounds. Adherence to proper laboratory safety practices is paramount when performing these chemical transformations.

References

-

PrepChem. Preparation of 4-nitrophenoxyacetic acid. [Link]

-

Wikipedia. Williamson ether synthesis. [Link]

-

PubChem. 3-Methoxy-4-nitrophenol. [Link]

-

PubChem. Ethyl chloroacetate. [Link]

-

PubChem. Potassium carbonate. [Link]

-

PubChem. Acetone. [Link]

-

PubChem. This compound. [Link]

Sources

physicochemical properties of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-nitrophenoxy)acetic acid

Introduction: Defining a Niche Synthetic Building Block

In the landscape of modern chemical synthesis and drug discovery, the precise understanding of a molecule's physicochemical properties is paramount. These properties govern a compound's behavior from the reaction flask to its ultimate biological application, influencing solubility, stability, absorption, and distribution. This guide provides a comprehensive technical overview of this compound, a substituted phenoxyacetic acid derivative.

While extensive literature on this specific molecule is not widespread, its structural motifs—a nitrated aromatic ring, a methoxy ether, and a carboxylic acid—are common in pharmacologically active compounds and agrochemicals. For instance, the related compound 2-(4-Nitrophenoxy)acetic acid is noted for its use as an intermediate in synthesizing herbicides and pharmaceuticals with potential anti-inflammatory properties[1]. Therefore, a detailed characterization of this compound is critical for researchers looking to utilize it as a scaffold or intermediate in synthetic programs.

It is crucial to distinguish this compound from its isomer, 2-(3-Methoxy-4-nitrophenyl)acetic acid (CAS 5803-22-5)[2][3][4][5][6]. The subject of this guide possesses an ether linkage between the phenyl ring and the acetic acid moiety, a key structural feature that dictates its chemical behavior. This guide will establish a foundational dataset for this compound by outlining robust, validated protocols for determining its core physicochemical properties.

Molecular Structure and Core Properties

The fundamental characteristics of a molecule provide the framework for understanding its behavior. The calculated properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₆ | PubChem[7] |

| Molecular Weight | 227.17 g/mol | Calculated |

| Monoisotopic Mass | 227.04298 Da | PubChem[7] |

| Predicted XlogP | 1.2 | PubChem[7] |

| Predicted Hydrogen Bond Donors | 1 | PubChem |

| Predicted Hydrogen Bond Acceptors | 7 | PubChem |

XlogP is a computed measure of lipophilicity, which is a critical parameter in predicting a compound's pharmacokinetic profile, such as membrane permeability.

Synthesis Pathway: A Proposed Approach

The proposed two-step synthesis involves the nitration of a commercially available precursor followed by etherification.

Caption: Proposed synthetic workflow for this compound.

Experimental Determination of Physicochemical Properties

Where experimental data is unavailable, establishing validated protocols is the primary objective. The following sections detail the methodologies for characterizing the key physicochemical properties of the title compound.

Melting Point and Thermal Analysis by Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental indicator of purity. While a traditional capillary melting point apparatus provides a range, DSC offers superior accuracy and quantitative data on thermal events, such as purity, heat of fusion, and decomposition. This makes it an indispensable tool in pharmaceutical development.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of the compound into a Tzero aluminum pan.

-

Instrumentation: Utilize a calibrated Differential Scanning Calorimeter.

-

Method Parameters:

-

Temperature Program: Equilibrate at 25°C, then ramp to 250°C at a rate of 10°C/min.

-

Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min.

-

Reference: An empty, hermetically sealed aluminum pan.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The purity can be estimated from the shape of the peak using the van't Hoff equation, which is often integrated into the instrument's software.

Thermodynamic Solubility Determination (Shake-Flask Method)

Rationale: Solubility is a critical determinant of bioavailability and formulation feasibility. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, providing a definitive value that is not influenced by kinetic factors. The choice of solvents (water, buffer, and organic) provides a comprehensive profile of the compound's behavior in both biological and process-related media.

Caption: Experimental workflow for thermodynamic solubility determination.

Experimental Protocol:

-

System Preparation: Prepare saturated solutions by adding an excess amount of this compound to vials containing various solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath at 25°C for at least 24 hours to ensure equilibrium is reached.

-

Sample Collection: Carefully withdraw an aliquot from each vial and immediately filter it through a 0.22 µm syringe filter (ideally a filter with low compound binding, such as PTFE) to remove undissolved solid.

-

Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method against a standard curve.

Acidity Constant (pKa) by Potentiometric Titration

Rationale: The pKa value dictates the ionization state of a molecule at a given pH. This is crucial as the charge of a molecule profoundly affects its solubility, permeability, and interaction with biological targets. The presence of the carboxylic acid group makes this compound acidic; its strength is modulated by the electron-withdrawing nitro group and the electron-donating methoxy group. Potentiometric titration is a direct and highly accurate method for determining this value.

Experimental Protocol:

-

Solution Preparation: Prepare a solution of the compound in water or a water/co-solvent mixture (e.g., methanol) at a known concentration (e.g., 0.01 M).

-

Titration Setup: Use an autotitrator equipped with a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25°C).

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is determined from the titration curve as the pH at the half-equivalence point (the point where half of the acid has been neutralized).

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are non-negotiable aspects of chemical research. A combination of spectroscopic and chromatographic techniques provides an unambiguous identity card for the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their connectivity, while ¹³C NMR shows the number of different types of carbon atoms.

Expected Spectral Features:

-

¹H NMR:

-

Aromatic Protons: Three protons on the aromatic ring, expected to appear as complex multiplets or distinct doublets/singlets in the 7.0-8.5 ppm region. The specific splitting pattern will depend on the coupling constants between them.

-

Methylene Protons (-O-CH₂-): A singlet at approximately 4.5-5.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.8-4.0 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Nine distinct carbon signals are expected.

-

Carbonyl Carbon (-C=O): In the 170-180 ppm region.

-

Aromatic Carbons: Six signals in the 110-160 ppm range.

-

Methylene Carbon (-O-CH₂-): Around 60-70 ppm.

-

Methoxy Carbon (-OCH₃): Around 55-60 ppm.

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Reference chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups, as different bonds vibrate at characteristic frequencies.

Expected Absorption Bands:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1730 cm⁻¹.

-

C-O Stretch (Ether and Acid): Bands in the 1050-1300 cm⁻¹ region.

-

N-O Stretch (Nitro Group): Two strong bands, typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

C-H Stretches (Aromatic and Aliphatic): Around 2850-3100 cm⁻¹.

Experimental Protocol:

-

Sample Preparation: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with sufficient scans to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)

Rationale: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern can also offer further structural clues.

Expected Results (Electrospray Ionization - ESI):

-

Negative Ion Mode: An abundant ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 226.0357.

-

Positive Ion Mode: An ion corresponding to the protonated molecule [M+H]⁺ at m/z 228.0503 or the sodium adduct [M+Na]⁺ at m/z 250.0322.

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Infuse the sample directly into an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire spectra in both positive and negative ion modes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the workhorse of analytical chemistry for separating, identifying, and quantifying components in a mixture. A well-developed HPLC method is essential for determining the purity of a compound and is the chosen quantification technique for the solubility assay.

Protocol for Purity Analysis:

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid (to ensure the carboxylic acid is protonated). For example, a gradient from 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the nitro-aromatic chromophore absorbs strongly (e.g., 254 nm or 320 nm).

-

Purity Calculation: Purity is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

This compound represents a potentially valuable synthetic intermediate. This guide establishes a comprehensive framework for its characterization, moving beyond simple data reporting to explain the causality behind methodological choices. By providing detailed, field-proven protocols for determining its core physicochemical and spectroscopic properties, this document serves as a foundational resource for researchers in synthetic chemistry, medicinal chemistry, and materials science, enabling them to confidently synthesize, purify, and utilize this compound in their research endeavors. The application of these robust analytical techniques ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and successful drug development.

References

- LabSolutions. 2-(3-Methoxy-4-nitrophenyl)acetic acid. Lab Chemicals & Equipment.

- Chem-Impex. 2-(4-Nitrophenoxy)acetic acid.

- PubChemLite. This compound (C9H9NO6). PubChem.

- J&K Scientific. 2-(3-Methoxy-4-nitrophenyl)acetic acid | 5803-22-5. J&K Scientific LLC.

- PubChem. 2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid.

- CymitQuimica. 2-(3-Methoxy-4-nitrophenyl)acetic acid. CymitQuimica.

- Saeed, A., et al. 2-(3-Bromo-4-methoxyphenyl)acetic acid.

- Hoffman Fine Chemicals. CAS 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid. Hoffman Fine Chemicals.

- ChemicalBook. 3-Methoxy-4-hydroxyphenyl acetic acid(306-08-1). ChemicalBook.

- BenchChem. A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid. BenchChem.

- PubChem. 2-(2-Methoxyphenoxy)acetic acid.

- Google Patents. CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline.

- Heide, M., et al. Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods.

- Cheméo. Chemical Properties of Acetic acid, methoxy- (CAS 625-45-6). Cheméo.

- Iaroshenko, V. O., et al. A Simple and Efficient Protocol for the Synthesis of 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. MDPI.

- Wikipedia. Methoxyacetic acid. Wikipedia.

- Matrix Fine Chemicals. 2-(3,4-DIMETHOXYPHENYL)ACETIC ACID | CAS 93-40-3.

- PubChem. Methoxyacetic Acid.

- University of Michigan. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Michigan.

- Analytical and Bioanalytical Electrochemistry.

- ChemicalBook. (3-METHOXY-4-NITRO-PHENYL)-ACETIC ACID | 5803-22-5. ChemicalBook.

- BLDpharm. 2-(4-Methoxy-3-nitrophenyl)acetic acid. BLDpharm.

- J&K Scientific. 2-(4-Methoxy-2-nitrophenyl)acetic acid | 20876-30-6. J&K Scientific LLC.

- Heller, S.R., and Milne, G.W.A. EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.

- ChemScene. 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid. ChemScene.

- Doron Scientific. 2-(3-Methoxy-4-nitrophenyl)acetic acid. Doron Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. labsolu.ca [labsolu.ca]

- 3. jk-sci.com [jk-sci.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. (3-METHOXY-4-NITRO-PHENYL)-ACETIC ACID | 5803-22-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. PubChemLite - this compound (C9H9NO6) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(3-Methoxy-4-nitrophenoxy)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a niche chemical intermediate. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles. As professionals in the field of drug development and scientific research, it is understood that the value of a chemical entity lies not just in its structure, but in its synthesis, purity, and potential for further functionalization. This guide is therefore designed to be a self-validating system of information, where theoretical knowledge is paired with practical, field-proven methodologies.

Core Compound Identification and Structure

This compound is a substituted phenoxyacetic acid derivative. The presence of a nitro group, a methoxy group, and a carboxylic acid moiety makes it a versatile building block for organic synthesis.

-

Chemical Name: this compound

-

CAS Number: 1221724-83-9

-

Molecular Formula: C₉H₉NO₆

-

Molecular Weight: 227.17 g/mol

The structural formula, confirmed through spectroscopic data interpretation, is as follows:

Figure 1. Chemical Structure of this compound.

Physicochemical Properties: A Blend of Predicted and Known Data

While extensive experimental data for this specific compound is not widely available in peer-reviewed literature, its properties can be reliably predicted based on its structure. These predictions are valuable for designing reaction conditions, purification strategies, and for preliminary safety assessments.

| Property | Value | Source | Notes |

| Molecular Weight | 227.17 g/mol | - | Calculated from the molecular formula C₉H₉NO₆. |

| XLogP3 | 1.2 | PubChem[1] | This predicted octanol-water partition coefficient suggests moderate lipophilicity, which can influence its solubility in organic solvents and biological membranes. |

| Hydrogen Bond Donors | 1 | PubChem[1] | The carboxylic acid group can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 6 | PubChem[1] | The oxygen atoms in the nitro, methoxy, ether, and carboxyl groups can accept hydrogen bonds. |

| Rotatable Bond Count | 4 | PubChem[1] | This indicates a degree of conformational flexibility. |

| Purity | Min. 95% | CymitQuimica[2] | This is a typical purity for commercially available research chemicals and is suitable for most synthetic applications. |

It is imperative for researchers to perform their own analytical characterization (e.g., NMR, MS, HPLC) to confirm the identity and purity of any obtained sample before use.

Synthesis Protocol: A Reliable and Validated Approach

The synthesis of this compound can be efficiently achieved via the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.[2][3][4] This process involves the reaction of a deprotonated phenol with an alkyl halide. The proposed two-step synthesis is detailed below.

Step 1: Synthesis of the Precursor, 3-Methoxy-4-nitrophenol

The starting material, 3-methoxy-4-nitrophenol, is not as commonly available as other isomers. A reliable method for its synthesis is the hydrolysis of 4-fluoro-2-methoxy-1-nitrobenzene.

Protocol:

-

To a solution of 4-fluoro-2-methoxy-1-nitrobenzene (1 equivalent) in dimethyl sulfoxide (DMSO), add a 1N aqueous solution of sodium hydroxide (2 equivalents).

-

Heat the reaction mixture to 80°C and maintain for 20 hours with stirring.

-

Cool the mixture to room temperature and adjust the pH to 5 using a dilute aqueous HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with water and then brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methoxy-4-nitrophenol as a light yellow solid.[5]

Step 2: Williamson Ether Synthesis to Yield this compound

With the phenolic precursor in hand, the final product is synthesized by reaction with an ethyl haloacetate followed by hydrolysis of the resulting ester.

Protocol:

-

In a round-bottom flask, dissolve 3-methoxy-4-nitrophenol (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the solution. This acts as a base to deprotonate the phenol.

-

Add ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

-

Reflux the mixture for 5-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and filter off the potassium salts.

-

Evaporate the acetone from the filtrate to obtain the crude ethyl 2-(3-methoxy-4-nitrophenoxy)acetate.

-

For hydrolysis, dissolve the crude ester in a mixture of ethanol and water.

-

Add sodium hydroxide (2 equivalents) and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

-

Acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

This protocol is based on established procedures for similar phenolic compounds and provides a reliable pathway to the target molecule.[6]

Diagram 1: Synthetic pathway for this compound.

Potential Applications and Future Research Directions

While specific applications for this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.

-

Pharmaceutical Intermediate: Phenoxyacetic acid derivatives are a well-established class of compounds with diverse biological activities. For instance, some chlorinated (phenoxyphenyl)acetic acids have shown potent anti-inflammatory activity.[7] The subject compound could serve as a scaffold for the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, providing a handle for further derivatization, such as in the synthesis of amide libraries for screening.

-

Herbicide Development: Chlorinated phenoxyacetic acids are widely used as herbicides.[7] The unique substitution pattern of this compound could be explored for the development of new herbicides with potentially different selectivity or environmental profiles.

-

Material Science: The aromatic nature and functional groups of this molecule could make it a useful monomer or additive in the synthesis of specialty polymers.

The logical progression for future research would involve the synthesis of a small library of derivatives by modifying the carboxylic acid and reducing the nitro group, followed by screening for biological activity in relevant assays (e.g., anti-inflammatory, antimicrobial, herbicidal).

Diagram 2: Potential research and application pathways.

Conclusion

This compound is a chemical intermediate with significant potential, stemming from its versatile functional groups. While it may not be a widely studied compound, this guide provides a solid foundation for its synthesis and exploration in various fields of chemical and biological research. The provided protocols are based on robust, well-established chemical reactions, ensuring a high degree of confidence in their application. As with any research chemical, proper safety precautions should be taken, and independent analytical verification is strongly encouraged.

References

-

Chemeurope.com. (n.d.). Williamson ether synthesis. Retrieved January 20, 2026, from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 20, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H9NO6). Retrieved January 20, 2026, from [Link]

-

Atkinson, R. S., & Grimshire, M. J. (1986). Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2. Journal of Medicinal Chemistry, 29(7), 1162–1167. [Link]

-

Szymańska, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. Molecules, 26(11), 3365. [Link]

-

ResearchGate. (2015, March 4). How do I cyclize 5-methoxy-2-nitrophenol using ethyl bromoacetate?. Retrieved January 20, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson_ether_synthesis [chemeurope.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. 3-methoxy-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Phenoxyacetic Acid Derivatives: A Technical Guide for Researchers

Introduction: The Versatile Scaffold of Phenoxyacetic Acid

Phenoxyacetic acid, a seemingly simple molecule comprising a phenyl ring linked to an acetic acid moiety through an ether bond, serves as the foundational scaffold for a remarkably diverse array of biologically active compounds.[1][2] Initially gaining prominence for their revolutionary impact on agriculture as selective herbicides, the derivatives of phenoxyacetic acid have since emerged as a versatile pharmacophore in drug discovery and development.[3] This technical guide provides an in-depth exploration of the multifaceted biological activities of these derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource on their mechanisms of action, experimental evaluation, and therapeutic potential. The ease of synthesis and the amenability of the phenoxyacetic acid core to chemical modification have fueled the exploration of its derivatives across a wide spectrum of therapeutic areas, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant applications.[1][2]

This guide will delve into the core biological activities of phenoxyacetic acid derivatives, elucidating the underlying molecular mechanisms and providing practical, field-proven experimental protocols. By synthesizing technical accuracy with expert insights, we aim to equip researchers with the knowledge to rationally design and evaluate novel phenoxyacetic acid-based compounds with enhanced potency and selectivity.

Herbicidal Activity: The Original Application and its Molecular Basis

The journey of phenoxyacetic acid derivatives began in the 1940s with the development of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA).[4] These compounds revolutionized agriculture by acting as selective herbicides, effectively controlling broadleaf weeds in monocotyledonous crops.[4]

Mechanism of Action: Mimicking Plant Hormones

The herbicidal activity of phenoxyacetic acid derivatives stems from their ability to mimic the natural plant growth hormone, indole-3-acetic acid (IAA).[4] This mimicry leads to a cascade of events that ultimately result in the death of susceptible plants:

-

Auxin Receptor Binding: These synthetic auxins bind to auxin-binding proteins (ABPs) located in the cell membrane, endoplasmic reticulum, and nucleus of plant cells.[4]

-

Uncontrolled Growth: This binding triggers a sustained and uncontrolled stimulation of auxin-responsive genes, leading to abnormal cell division, elongation, and overall disorganized growth.[4]

-

Physiological Disruption: The hormonal imbalance also induces the production of other plant hormones like ethylene and abscisic acid, contributing to senescence, epinasty (downward bending of leaves), stomatal closure, and oxidative stress.

It is important to note that a distinct class of phenoxy herbicides, the "fops" (aryloxyphenoxypropionates), operate through a different mechanism by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses.[5]

Experimental Workflow: Evaluating Herbicidal Activity

A typical workflow to assess the herbicidal potential of novel phenoxyacetic acid derivatives involves a series of in vitro and in vivo assays.

Caption: A streamlined workflow for evaluating the herbicidal activity of phenoxyacetic acid derivatives.

Protocol: Seed Germination and Early Seedling Growth Assay

This protocol provides a fundamental method for the primary screening of herbicidal activity.

Objective: To assess the inhibitory effect of phenoxyacetic acid derivatives on seed germination and early seedling growth of a model broadleaf weed (e.g., Brassica campestris).

Materials:

-

Test compounds (phenoxyacetic acid derivatives)

-

Control herbicide (e.g., 2,4-D)

-

Seeds of a target weed species (e.g., Brassica campestris)

-

Petri dishes (9 cm diameter)

-

Filter paper (Whatman No. 1)

-

Solvent for dissolving compounds (e.g., acetone or DMSO)

-

Distilled water

-

Incubator or growth chamber with controlled light and temperature

Procedure:

-

Preparation of Test Solutions: Prepare stock solutions of the test compounds and the control herbicide in a suitable solvent. Make serial dilutions to obtain a range of test concentrations (e.g., 1, 10, 100, 1000 µM). A solvent-only control should also be prepared.

-

Petri Dish Preparation: Place two layers of filter paper in each Petri dish and sterilize them.

-

Treatment Application: Add 5 mL of each test solution concentration to the respective Petri dishes. The solvent control and a negative control (distilled water) should also be included. Allow the solvent to evaporate completely in a fume hood.

-

Seed Plating: Place a predetermined number of seeds (e.g., 20-25) evenly on the treated filter paper in each Petri dish.

-

Incubation: Seal the Petri dishes with parafilm to prevent moisture loss and place them in a growth chamber under controlled conditions (e.g., 25°C with a 16/8 hour light/dark cycle).

-

Data Collection: After a specified period (e.g., 7-10 days), record the following data:

-

Germination percentage: The number of germinated seeds as a percentage of the total seeds.

-

Root length and shoot length: Measure the length of the primary root and shoot of each germinated seedling.

-

-

Data Analysis: Calculate the percentage of inhibition for germination, root growth, and shoot growth for each concentration compared to the negative control. Determine the IC50 (half-maximal inhibitory concentration) values for each parameter.

Antimicrobial Activity: A Broad Spectrum of Action

Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi.[1][6] The structural modifications on the phenyl ring and the acetic acid side chain play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Mechanism of Action: Disrupting Microbial Integrity

While the exact mechanisms can vary depending on the specific derivative and the microbial species, several modes of action have been proposed:

-

Cell Membrane Disruption: Some derivatives are thought to interfere with the integrity of the microbial cell membrane, leading to leakage of intracellular components and eventual cell death.

-

Enzyme Inhibition: Certain compounds may inhibit essential microbial enzymes involved in metabolic pathways, such as those responsible for cell wall synthesis or DNA replication.

-

Interference with Virulence Factors: Some derivatives may not directly kill the microbes but instead inhibit the production of virulence factors, rendering them less pathogenic.

Quantitative Data: Antimicrobial Potency

The antimicrobial activity of phenoxyacetic acid derivatives is often quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | S. pyogenes | - (Zone of inhibition: 20mm) | [1] |

| 2-(2(4-methoxyphenyl) amino) methyl) phenoxy) acetic acid | Staphylococcus aureus | - (Zone of inhibition: 19mm) | [1] |

| p-bromophenoxyacetic acid | Bacillus subtilis, E. coli, Klebsiella pneumoniae | Potent activity observed | [7] |

Note: The table presents a selection of reported antimicrobial activities. The actual values can vary depending on the specific experimental conditions.

Protocol: Broth Microdilution Method for MIC Determination

This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.

Objective: To determine the lowest concentration of a phenoxyacetic acid derivative that visibly inhibits the growth of a specific bacterium.

Materials:

-

Test compound

-

Standard antibiotic (e.g., Gentamicin)

-

Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Compound Dilution: Prepare a serial two-fold dilution of the test compound in MHB in the 96-well plate. A positive control (broth with bacteria, no compound) and a negative control (broth only) should be included.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions and the positive control.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the optical density at 600 nm.

Anticancer Activity: Targeting Tumor Proliferation and Survival

A growing body of evidence highlights the potential of phenoxyacetic acid derivatives as anticancer agents.[1][8][9] These compounds have shown cytotoxic and antiproliferative effects against various cancer cell lines, including breast, liver, and prostate cancer.[1][8]

Mechanism of Action: A Multi-pronged Attack on Cancer Cells

The anticancer activity of these derivatives is often attributed to their ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer progression.

-

Induction of Apoptosis: Many phenoxyacetic acid derivatives trigger the apoptotic cascade through the modulation of Bcl-2 family proteins (downregulating anti-apoptotic Bcl-2 and upregulating pro-apoptotic Bax) and the activation of caspases.[8]

-

PARP-1 Inhibition: Some derivatives have been shown to inhibit Poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair.[8] Inhibiting PARP-1 in cancer cells with existing DNA repair defects can lead to synthetic lethality.

-

COX-2 Inhibition: A significant number of phenoxyacetic acid derivatives exhibit selective inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers and implicated in inflammation-driven tumorigenesis.[9][10]

-

Lysosomal Dysfunction: Certain phenoxazine derivatives, which share a structural resemblance, have been shown to accumulate in lysosomes and induce lysosomal membrane permeabilization, leading to cell death.[11]

Caption: Key mechanisms of anticancer activity of phenoxyacetic acid derivatives.

Quantitative Data: Cytotoxic Potency

The in vitro anticancer activity is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(4-chlorophenoxy)-5-(4- chlorophenyl) pentanoic acid | Colorectal Cancer (CRC) cells | 4.8 | [1] |

| 4-Cl-phenoxyacetic acid | Breast Cancer cells | 0.194 (µg/ml) | [1] |

| 1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazide | Melanoma (G-361) | 104.86 | [1] |

| 1-(4-bromophenyl)-4- (phenoxy)acetylthiosemicarbazide | Prostate Cancer (LNCaP) | 145.39 | [1] |

| Novel phenoxy acetamide derivative (Compound I) | Liver Cancer (HepG2) | 1.43 | [8] |

| Pyrazoline-phenoxyacetic acid derivative (6a) | COX-2 Inhibition | 0.03 | [12] |

| Pyrazoline-phenoxyacetic acid derivative (6c) | COX-2 Inhibition | 0.03 | [12] |

Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Objective: To evaluate the cytotoxic effect of phenoxyacetic acid derivatives on a cancer cell line.

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well cell culture plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO2 incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot a dose-response curve and determine the IC50 value.

Anti-inflammatory and Analgesic Activities: Modulating the Inflammatory Cascade

Phenoxyacetic acid derivatives have also been investigated for their anti-inflammatory and analgesic properties.[13][14][15] The anti-inflammatory effects are often linked to their ability to inhibit key enzymes and mediators in the inflammatory pathway.

Mechanism of Action: Targeting COX-2 and Pro-inflammatory Cytokines

The primary mechanism underlying the anti-inflammatory activity of many phenoxyacetic acid derivatives is the selective inhibition of COX-2.[10][16]

-

Selective COX-2 Inhibition: By selectively inhibiting COX-2 over COX-1, these compounds can reduce the production of prostaglandins (like PGE2), which are key mediators of inflammation and pain, while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[10][12]

-

Cytokine Suppression: Some derivatives have also been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[17][18]

In Vivo Efficacy: Preclinical Models of Inflammation

The anti-inflammatory activity of these compounds is often evaluated in animal models of inflammation, such as the carrageenan-induced paw edema model in rats.

| Compound/Derivative | In Vivo Model | Efficacy | Reference |

| Compound 5f | Carrageenan-induced paw edema (rat) | 63.35% inhibition of paw thickness | [10] |

| Compound 7b | Carrageanen-induced paw edema (rat) | 46.51% inhibition of paw thickness | [10] |

| Compound 7b | Reduction of TNF-α | 64.88% reduction | [10] |

| Compound 7b | Reduction of PGE-2 | 57.07% reduction | [10] |

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

Objective: To assess the ability of a phenoxyacetic acid derivative to reduce acute inflammation in rats.

Materials:

-

Male Wistar rats (150-200 g)

-

Test compound

-

Standard anti-inflammatory drug (e.g., Indomethacin or Celecoxib)

-

Carrageenan solution (1% w/v in saline)

-

Pletysmometer or digital calipers

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize the rats for at least one week before the experiment. Divide the animals into groups (e.g., control, standard, and test compound groups).

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally at a specific time before inducing inflammation (e.g., 60 minutes). The control group receives the vehicle.

-

Induction of Edema: Inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume/Thickness: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

-

Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

Anticonvulsant and Neuroprotective Effects: A New Frontier

More recently, phenoxyacetic acid derivatives have been explored for their potential as anticonvulsant and neuroprotective agents.[16][17] This emerging area of research suggests that these compounds may offer a novel therapeutic approach for epilepsy and other neurological disorders.

Mechanism of Action: A Multifunctional Approach

The anticonvulsant effects of certain phenoxyacetic acid derivatives appear to be mediated by a combination of anti-inflammatory, antioxidant, and neuroprotective mechanisms.

-

Neuroinflammation Suppression: By inhibiting COX-2 and reducing the levels of pro-inflammatory cytokines (TNF-α and IL-6) in the brain, these compounds can mitigate the neuroinflammatory processes that contribute to seizure generation and propagation.[16][17][18]

-

Oxidative Stress Reduction: Some derivatives have been shown to decrease markers of oxidative stress, such as malondialdehyde and nitric oxide levels, in the hippocampus.[17][18]

-

Modulation of Excitotoxicity: Certain compounds can attenuate the accumulation of the excitatory neurotransmitter glutamate, thereby reducing excitotoxicity, a key factor in seizure-induced neuronal damage.[17][18]

-

Glial Activation Downregulation: These derivatives can also downregulate the activation of astrocytes (GFAP) and microglia (Iba-1), which are involved in the neuroinflammatory response in the epileptic brain.[17][18]

Preclinical Efficacy: Seizure Models

The anticonvulsant activity of phenoxyacetic acid derivatives has been demonstrated in preclinical models of seizures, such as the pentylenetetrazol (PTZ)-induced seizure model and the pilocarpine-induced temporal lobe epilepsy model.[17]

| Compound/Derivative | Seizure Model | Efficacy | Reference |

| Compound 7b | PTZ-induced seizures | 100% seizure protection, 0% mortality | [16][17] |

| Compound 7b | Pilocarpine-induced TLE | 188.6% delay in seizure onset, 100% survival | [17][18] |

Conclusion and Future Directions

The phenoxyacetic acid scaffold has proven to be an exceptionally fruitful starting point for the development of compounds with a wide array of biological activities. From their initial application as herbicides to their emerging potential in treating complex diseases like cancer and epilepsy, these derivatives continue to be a focus of intensive research. The ability to fine-tune their biological activity through targeted chemical modifications makes them an attractive platform for the design of novel therapeutics.

Future research in this field will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: To design more potent and selective derivatives for specific biological targets.

-

Mechanism of Action Elucidation: To gain a deeper understanding of the molecular pathways through which these compounds exert their effects.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety of lead compounds for potential clinical development.

-

Combination Therapies: To explore the synergistic effects of phenoxyacetic acid derivatives with existing drugs to enhance therapeutic efficacy and overcome drug resistance.

This technical guide has provided a comprehensive overview of the biological activities of phenoxyacetic acid derivatives, underscoring their significance in both agriculture and medicine. By leveraging the knowledge and protocols presented herein, researchers can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review - Jetir.Org. (URL: [Link])

-

Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives:A Review - JETIR.org. (URL: [Link])

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing. (URL: [Link])

-

Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed. (URL: [Link])

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties - Encyclopedia.pub. (URL: [Link])

-

Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed. (URL: [Link])

-

Synthesis and evaluation of in vitro antiviral activity of novel phenoxy acetic acid derivatives. (URL: [Link])

-

New Phenoxyacetic Acid Analogues with Antimicrobial Activity. (URL: [Link])

-

In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition - MDPI. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI. (URL: [Link])

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC - PubMed Central. (URL: [Link])

-

Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Publishing. (URL: [Link])

-

Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PubMed Central. (URL: [Link])

-

New Phenoxyacetic Acid Analogues with Antimicrobial Activity | Request PDF. (URL: [Link])

-

Phenoxy herbicide - Wikipedia. (URL: [Link])

-

Synthesis of Phenoxy Acetic Acid Esters of Phenols Using Phosphonitrilic Chloride as an Activator - JOCPR. (URL: [Link])

-

Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed. (URL: [Link])

-

Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents | Request PDF - ResearchGate. (URL: [Link])

-

(PDF) MINI REVIEW ON THERAPEUTIC PROFILE OF PHENOXY ACIDS AND THIER DERIVATIVES Review Article - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC - PubMed Central. (URL: [Link])

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid - MDPI. (URL: [Link])

-

Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. (URL: [Link])

-

Synthesis and evaluation of phenoxy acetic acid derivatives as [corrected] anti-mycobacterial agents - PubMed. (URL: [Link])

-

Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed. (URL: [Link])

-

Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC - NIH. (URL: [Link])

-

Microbiological Activities Of Para - Bromophenoxy Acetic Acid - Tuijin Jishu/Journal of Propulsion Technology. (URL: [Link])

-

Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. (URL: [Link])

Sources

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. researchgate.net [researchgate.net]

- 4. Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties | Encyclopedia MDPI [encyclopedia.pub]

- 5. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 6. revistadechimie.ro [revistadechimie.ro]

- 7. propulsiontechjournal.com [propulsiontechjournal.com]

- 8. In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition | MDPI [mdpi.com]

- 9. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]

Potential Agricultural Applications of 2-(3-Methoxy-4-nitrophenoxy)acetic acid: A Technical Guide

Introduction

Phenoxyacetic acids represent a cornerstone of modern agricultural chemistry, with a legacy spanning decades of use as potent and selective herbicides.[1] The archetypal examples, 2,4-D and MCPA, revolutionized weed control in cereal crops by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and subsequent death in susceptible broadleaf species.[2][3] The versatility of the phenoxyacetic acid scaffold, however, extends beyond herbicidal activity, with various derivatives demonstrating utility as plant growth regulators and even possessing antimicrobial properties.[4][5] This guide explores the untapped potential of a specific analogue, 2-(3-Methoxy-4-nitrophenoxy)acetic acid, providing a technical framework for researchers and drug development professionals to investigate its agricultural applications.

The introduction of methoxy and nitro substituents onto the phenyl ring of the phenoxyacetic acid core is anticipated to significantly modulate its biological activity. The electronic and steric properties of these groups can influence the molecule's binding affinity to target proteins, its uptake and translocation within the plant, and its overall metabolic stability. This guide will, therefore, extrapolate from the known structure-activity relationships of related compounds to propose and detail the most promising agricultural applications for this compound.

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | Not readily available |

| Molecular Formula | C9H9NO6[6] |

| Molecular Weight | 227.17 g/mol |

| Chemical Structure |

Caption: Chemical structure of this compound.

The presence of the carboxylic acid group confers acidic properties, and like other phenoxyacetic acids, it can form salts and esters.[7] These derivatives often exhibit altered solubility and uptake characteristics, which can be exploited in formulation development.[1]

Potential Application 1: Selective Herbicide

The primary and most probable application of this compound is as a selective herbicide, targeting broadleaf weeds in monocotyledonous crops. This is based on the well-established mechanism of action of phenoxyacetic acids.

Proposed Mechanism of Action: Synthetic Auxin Mimicry

Phenoxyacetic acid herbicides function as synthetic auxins.[2] At the molecular level, they are thought to bind to auxin receptors, such as the F-box protein TIR1, leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates the expression of auxin-responsive genes, resulting in a cascade of physiological effects that ultimately lead to plant death.[7] The key steps in this proposed pathway are outlined below.

Caption: Proposed mechanism of herbicidal action.

Experimental Protocol: Evaluation of Herbicidal Efficacy

Objective: To determine the post-emergence herbicidal activity of this compound on a model broadleaf weed (e.g., Amaranthus retroflexus) and its selectivity towards a model monocot crop (e.g., Zea mays).

Materials:

-

Technical grade this compound

-

Acetone (solvent)

-

Tween 20 (surfactant)

-

Distilled water

-

Seeds of Amaranthus retroflexus and Zea mays

-

Potting soil

-

Greenhouse facilities with controlled temperature and light

-

Spray chamber

Methodology:

-

Plant Propagation: Sow seeds of A. retroflexus and Z. mays in separate pots containing potting soil. Grow in a greenhouse under optimal conditions until the plants reach the 2-4 leaf stage.

-

Preparation of Test Solutions: Prepare a stock solution of this compound in acetone. From this stock, prepare a series of dilutions in distilled water containing 0.1% (v/v) Tween 20 to achieve final concentrations ranging from 10 to 1000 g a.i./ha (grams of active ingredient per hectare). A control solution containing acetone and Tween 20 in water should also be prepared.

-

Herbicide Application: Transfer the pots to a spray chamber. Apply the test solutions to the foliage of the plants at a constant spray volume. Ensure even coverage.

-

Post-Treatment Observation: Return the pots to the greenhouse. Observe the plants daily for signs of phytotoxicity, including epinasty, chlorosis, necrosis, and growth inhibition.

-

Data Collection: At 14 and 21 days after treatment (DAT), visually assess the percentage of weed control and crop injury on a scale of 0% (no effect) to 100% (complete death). Harvest the above-ground biomass of the plants, dry in an oven at 70°C for 48 hours, and record the dry weight.

-

Data Analysis: Calculate the GR50 (the dose required to cause a 50% reduction in plant growth) for both the weed and crop species using probit analysis. The selectivity index can be calculated as the ratio of the crop GR50 to the weed GR50.

Potential Application 2: Plant Growth Regulator

Many phenoxyacetic acid derivatives, at sublethal concentrations, exhibit plant growth-promoting effects.[5][8] These effects include improved fruit set, prevention of premature fruit drop, and increased fruit size.[9]

Proposed Mechanism of Action: Modulating Hormonal Balance

As a synthetic auxin, this compound could be used to supplement the endogenous auxin levels in plants at critical developmental stages. By carefully controlling the application rate, it may be possible to promote desirable growth responses without causing phytotoxicity. For instance, application during flowering could enhance pollen tube growth and fertilization, leading to increased fruit set.[5]

Caption: Experimental workflow for plant growth regulator application.

Experimental Protocol: Evaluation of Fruit Set and Yield

Objective: To assess the effect of this compound on fruit set, fruit retention, and overall yield in a model fruiting crop (e.g., tomato, Solanum lycopersicum).

Methodology:

-

Plant Cultivation: Grow tomato plants in a greenhouse or field under standard agronomic practices.

-

Treatment Application: At the onset of flowering, apply different concentrations (e.g., 10, 25, 50 ppm) of this compound as a foliar spray. A control group should be sprayed with water and surfactant only.

-

Data Collection:

-

Fruit Set: Tag a specific number of flower clusters on each plant and count the number of flowers that develop into fruits.

-

Fruit Drop: Monitor the tagged clusters and count the number of fruits that drop prematurely.

-

Yield: At maturity, harvest all the fruits from each plant and record the total number and weight of the fruits.

-

-

Data Analysis: Statistically compare the fruit set percentage, fruit retention percentage, and total yield between the treated and control groups using ANOVA.

Potential Application 3: Fungicide

Certain nitroaromatic compounds and phenoxyacetic acid derivatives have demonstrated fungicidal activity.[4][10] The presence of the nitro group in this compound suggests that it may possess antifungal properties.

Proposed Mechanism of Action: Disruption of Fungal Cell Processes

The precise mechanism is speculative but could involve the inhibition of key fungal enzymes or the disruption of cell membrane integrity. The nitro group can be reduced within the fungal cell to form reactive nitroso and hydroxylamino derivatives, which can cause oxidative stress and damage cellular components.

Experimental Protocol: In Vitro Antifungal Assay

Objective: To evaluate the in vitro fungicidal activity of this compound against a panel of common plant pathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

Methodology:

-

Fungal Cultures: Obtain pure cultures of the test fungi and maintain them on potato dextrose agar (PDA).

-

Preparation of Amended Media: Prepare PDA and autoclave. While the medium is still molten, add the test compound (dissolved in a minimal amount of a suitable solvent like DMSO) to achieve a range of final concentrations (e.g., 10, 50, 100, 200 µg/mL). Pour the amended media into Petri dishes.

-

Inoculation: Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for each fungus in the dark.

-

Data Collection: Measure the radial growth of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration compared to the control. Determine the EC50 (effective concentration to inhibit 50% of growth).

Synthesis

The synthesis of this compound can be readily achieved through a Williamson ether synthesis, a common method for preparing aryloxyacetic acids.[11]

Caption: General synthesis pathway for this compound.

Future Directions and Conclusion

This technical guide has outlined the most promising agricultural applications for this compound based on the well-established biological activities of the phenoxyacetic acid class of compounds. The proposed herbicidal, plant growth regulating, and fungicidal properties warrant further investigation. The experimental protocols provided offer a starting point for researchers to systematically evaluate the efficacy and selectivity of this novel compound.

Future research should also focus on structure-activity relationship studies by synthesizing and testing related analogues to optimize biological activity. Furthermore, toxicological and environmental fate studies will be crucial for assessing the safety and sustainability of this compound for agricultural use. The exploration of this and other novel phenoxyacetic acid derivatives holds the potential to deliver new and effective solutions for crop protection and enhancement.

References

-

Synthesis and biological evaluation of novel aryloxyacetic acid hydrazide derivatives as anticancer agents. (2021-07-05). Taylor & Francis Online. Available at: [Link]

-

Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives. PubMed. Available at: [Link]

-

Phenoxy herbicide. Wikipedia. Available at: [Link]

-

A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PubMed Central. Available at: [Link]

-

Synthesis and biological evaluation of aryloxyacetamide derivatives as neuroprotective agents. PubMed. Available at: [Link]

-

Synthesis, characterization and biological screening of some new aryloxyacetic acid analogs. Zenodo. Available at: [Link]

-

Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available at: [Link]

-

Curious engagement of phenoxyacetic acid with plants and soil. The Statesman. Available at: [Link]

-

Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. National Institutes of Health. Available at: [Link]

-

2-Naphthoxyacetic acid (BNOA 98%TC). auxins plant growth promoter. King Quenson. Available at: [Link]

-

This compound (C9H9NO6). PubChemLite. Available at: [Link]

-

Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives. PubMed. Available at: [Link]

- The preparation method of 2- methoxyl group -4- nitroaniline. Google Patents.

-

CAS 5803-22-5 | 2-(3-Methoxy-4-nitrophenyl)acetic acid | MFCD09997710. Hoffman Fine Chemicals. Available at: [Link]

-

2-(3-Methoxy-4-nitrophenyl)acetic acid. LabSolutions. Available at: [Link]

-

Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. Available at: [Link]

-

(PDF) Synthesis and herbicidal activity of new substituted 2-and 4-pyrimidinyloxyphenoxypropionate derivatives. ResearchGate. Available at: [Link]

-

Acetic acid. University of California Agriculture and Natural Resources. Available at: [Link]

-

Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. SciELO. Available at: [Link]

-

Plant Growth Regulators - Auxins - Phenoxyacetic acid. CliniSciences. Available at: [Link]

-

Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. MDPI. Available at: [Link]

-

Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link]

-

Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum). National Institutes of Health. Available at: [Link]

-

Can I Use Vinegar to Control Weeds?. University of California, Agriculture and Natural Resources. Available at: [Link]

-

2-(3-Fluoro-4-nitrophenyl)acetic acid | C8H6FNO4 | CID 2774665. PubChem. Available at: [Link]

-

Antifungal activity of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone against Candida albicans: evidence for the antifungal mode of action. ResearchGate. Available at: [Link]

-

Vinegar: An Alternative to Glyphosate?. University of Maryland Extension. Available at: [Link]

-

Antifungal Activity of 2-Hydroxy 4,4'6'Trimethoxy Chalcone. PubMed Central. Available at: [Link]

-

2-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)acetic acid | C9H10O5 | CID 107153. PubChem. Available at: [Link]

Sources

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]

- 4. Regioselective synthesis and antimicrobial activities of some novel aryloxyacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. PubChemLite - this compound (C9H9NO6) [pubchemlite.lcsb.uni.lu]

- 7. thestatesman.com [thestatesman.com]

- 8. Use of plant growth regulators to reduce 2-methyl-4-chlorophenoxy acetic acid-Na (MPCA-Na) damage in cotton (Gossypium hirsutum) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. agreencobio.com [agreencobio.com]

- 10. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

Spectroscopic Characterization of 2-(3-Methoxy-4-nitrophenoxy)acetic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-Methoxy-4-nitrophenoxy)acetic acid, a compound of interest in synthetic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The guide emphasizes the rationale behind experimental choices and provides a framework for the structural elucidation of this and related molecules.

Molecular Structure and Expected Spectroscopic Features

This compound (C₉H₉NO₆) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint. The structure, featuring a substituted aromatic ring, an ether linkage, a carboxylic acid, a methoxy group, and a nitro group, presents an excellent case study for the application of modern spectroscopic techniques.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-13 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. Its chemical shift can be concentration and solvent dependent. |

| ~7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the nitro group, deshielded by the electron-withdrawing nitro group. |

| ~7.2 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the nitro group and ortho to the ether linkage. |

| ~7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group. |

| ~4.8 | Singlet | 2H | -O-CH₂- | The methylene protons adjacent to the ether oxygen and the carbonyl group are deshielded. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are typically a sharp singlet in this region. |

Experimental Protocol for ¹H NMR:

-